molecular formula C21H22N2O4S2 B2591885 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034467-70-2

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2591885
CAS No.: 2034467-70-2
M. Wt: 430.54
InChI Key: MSVRIEMMLQGNNV-UHFFFAOYSA-N
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Description

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is a quinoline derivative featuring dual sulfonyl groups: one attached to the quinoline scaffold at position 8 and the other linked to a benzylsulfonyl-substituted piperidine ring. This structure combines the aromatic heterocyclic framework of quinoline with the steric and electronic effects of sulfonamide and piperidine moieties.

Properties

IUPAC Name

8-(4-benzylsulfonylpiperidin-1-yl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c24-28(25,16-17-6-2-1-3-7-17)19-11-14-23(15-12-19)29(26,27)20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVRIEMMLQGNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and subsequent sulfonylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Sulfonamide Coupling Reactions

The piperidinyl sulfonyl group participates in nucleophilic substitution reactions under alkaline conditions. Key findings include:

  • Base-Mediated Sulfonylation : Reacts with benzylsulfonyl chloride in NaOH/THF systems to form bis-sulfonylated derivatives (e.g., 4-(benzylsulfonyl)-1-sulfonylpiperidines).

  • Amine Functionalization : The sulfonylpiperidine moiety undergoes coupling with propargylamines or N-methylpropargylamines in anhydrous acetonitrile, yielding acetylene-bearing sulfonamides .

Table 1: Reaction Conditions for Sulfonamide Coupling

Reaction TypeReagents/ConditionsYield (%)Reference
Benzylsulfonyl Chloride CouplingNaOH, THF, 0–5°C72–85
Propargylamine CouplingCH₃CN, RT, 4:1 amine:chloride ratio68–91

Quinoline Core Modifications

The quinoline scaffold enables regioselective functionalization:

  • C–H Activation : AgSbF₆/K₂S₂O₈ catalytic systems facilitate coupling with terminal alkynes via a 2-vinylbenzenamine intermediate, achieving >90% regioselectivity .

  • Halogenation : Chlorination at the 5-position occurs with sodium hypochlorite, critical for enhancing electrophilic reactivity .

Reductive Cyclization Pathways

Palladium(II)-catalyzed reductive cyclization under CO atmosphere converts nitro-substituted intermediates into fused heterocycles (e.g., indoloquinolines) . This method is pivotal for generating bioactive derivatives.

Table 2: Catalytic Cyclization Outcomes

SubstrateCatalyst SystemProductInhibition of Aβ Aggregation (%)
2-Nitrostyrene IntermediatePd(OAc)₂, CO, K₂CO₃Indoloquinoline Derivatives 51.2–68.7

Microwave-Assisted Functionalization

Microwave irradiation accelerates the synthesis of piperazine-linked derivatives (e.g., 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines), reducing reaction times from hours to minutes .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

  • Anticancer Potential : Acetylene-modified sulfonamides show IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines .

  • Antiviral Applications : Quinoline-alkyne hybrids inhibit Zika and Ebola viruses through chelation-mediated mechanisms .

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery, particularly in oncology and antiviral research. Future studies should explore its photophysical properties for diagnostic applications.

Scientific Research Applications

Antibacterial Applications

Quinoline derivatives, including 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline, have been extensively studied for their antibacterial properties. Recent studies have demonstrated their efficacy against various antibiotic-resistant bacterial strains.

Key Findings:

  • A series of quinoline-sulfonamide compounds were synthesized and evaluated for their antibacterial activity. Among these, certain derivatives showed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with one compound exhibiting a minimum inhibitory concentration (MIC) of 64 µg/mL against P. aeruginosa .
  • Structure-activity relationship (SAR) studies revealed that modifications on the benzyl and sulfonamide moieties influence antibacterial potency. Compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .

Table 1: In Vitro Antibacterial Screening Results

CompoundE. coli (mm)P. aeruginosa (mm)S. typhi (mm)
QS16--
QS312911
QS47-6
Ciprofloxacin252418

Antiviral Applications

In addition to antibacterial properties, quinoline derivatives have shown promise as antiviral agents. Research indicates that compounds similar to this compound can inhibit viral replication.

Key Findings:

  • Quinoline derivatives were identified as potent inhibitors against various viruses, including the Zika virus and human immunodeficiency virus (HIV). The structure of these compounds allows them to interact effectively with viral enzymes, disrupting their function .
  • A recent study highlighted the synthesis of quinoline thiosemicarbazones that exhibited dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Neuroprotective Applications

The compound's potential in neuroprotection is particularly noteworthy, given the rising incidence of neurodegenerative diseases.

Key Findings:

  • The incorporation of piperidine moieties into quinoline structures has been linked to enhanced neuroprotective effects. For instance, certain derivatives have shown significant inhibitory activity against cholinesterase enzymes, which play a crucial role in cognitive function .
  • In vitro assays demonstrated that specific modifications to the quinoline scaffold could lead to improved binding affinities and inhibitory activities against cholinesterase enzymes, making them suitable candidates for further development as therapeutic agents for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related quinoline derivatives with sulfonyl and piperidine/piperazine substituents. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent on Piperidine/Piperazine Molecular Weight Key Properties/Applications Evidence Source
8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline 4-Benzylsulfonyl Not reported Hypothesized enhanced lipophilicity N/A
8-((4-Methylpiperidin-1-yl)sulfonyl)quinoline 4-Methyl 290.38 g/mol Predicted density: 1.251 g/cm³; Potential CNS applications
8-((4-Phenylpiperazin-1-yl)sulfonyl)quinoline 4-Phenylpiperazine Not reported Discontinued; lab use only
8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline Piperazine-linked quinoline sulfonyl 468.55 g/mol Dual quinoline-sulfonyl architecture
3-[(5-Fluoro-2,3-dihydro-1H-isoindol-2-yl)sulfonyl]-8-(1-piperazinyl)quinoline (E2) Piperazine with isoindolyl sulfonyl Not reported Synthesized for CNS disorders

Key Observations:

Substituent Effects: The benzylsulfonyl group in the target compound introduces significant steric bulk and lipophilicity compared to the methyl group in 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline . This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Approaches: Sulfonyl groups are often introduced via oxidation of thioethers (e.g., using H₂O₂ or KMnO₄ in acidic conditions) . Piperidine/piperazine acylation and nucleophilic substitution are common strategies, as seen in the synthesis of spiro[piperidine-4,2'-quinolines] and CNS-targeted derivatives .

Piperazine-linked derivatives (e.g., ) highlight the role of nitrogen heterocycles in CNS drug design, possibly due to their ability to cross the blood-brain barrier.

Physicochemical Properties :

  • The 4-methylpiperidine analog has a predicted acidity (pKa) of 2.97, indicating moderate protonation under physiological conditions .
  • Higher molecular weights (e.g., 468.55 g/mol in ) may impact bioavailability, necessitating formulation optimization.

Biological Activity

Overview

8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound characterized by its quinoline core structure, which is substituted with a piperidine ring and benzylsulfonyl groups. This unique configuration suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Receptor Interaction : Compounds containing piperidine rings typically interact with various receptors, influencing multiple biological pathways. This interaction may lead to effects such as modulation of neurotransmitter systems, which are critical in conditions like depression and anxiety.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect sulfonylation processes, thereby altering cellular metabolism and signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. The presence of the piperidine moiety in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating gene expression related to cell growth and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to exhibit inhibitory effects against a range of bacteria and fungi. For example, related compounds have demonstrated effective fungicidal activity against Sclerotinia sclerotiorum, outperforming standard antifungal agents .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular structure. The piperidine ring contributes to the compound's absorption and distribution characteristics. Understanding its pharmacokinetics is crucial for determining appropriate dosing regimens and potential side effects in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, providing insights into their potential applications:

  • Anticancer Studies : A study evaluating a series of piperidine-substituted quinolines found that certain derivatives exhibited IC50 values below 20 µM against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Another investigation into quinoline sulfonamides revealed that compounds similar to this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial action .
  • Biochemical Pathway Modulation : Research has demonstrated that quinoline-based compounds can influence key signaling pathways involved in inflammation and cancer progression, highlighting their role as potential therapeutic agents .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
8-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureModerate anticancer activity
8-((4-(Phenylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureEffective against specific fungal strains
8-((4-(Ethylsulfonyl)piperidin-1-yl)sulfonyl)quinolineStructureExhibits antibacterial properties

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 8-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)quinoline?

The synthesis involves sequential sulfonylation reactions. First, the piperidine moiety is functionalized with a benzylsulfonyl group, followed by sulfonylation of the quinoline core. Key steps include nucleophilic substitution under anhydrous conditions using solvents like DMF or dichloromethane, with temperatures ranging from 0°C to reflux (e.g., 80°C for 12 hours). Purification typically employs column chromatography (ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

  • 1H/13C NMR : To resolve proton environments and carbon frameworks, particularly distinguishing sulfonyl-attached positions.
  • High-resolution mass spectrometry (HRMS) : For molecular ion confirmation (±5 ppm accuracy).
  • X-ray powder diffraction (XRPD) : To assess crystallinity and polymorphic forms .
  • Thermogravimetric analysis (TGA) : To determine thermal stability and decomposition profiles .

Q. What are the primary research applications of this compound?

It serves as:

  • A fluorescent probe for Zn²+ detection via chelation-enhanced fluorescence .
  • A pharmacological tool to study enzyme inhibition (e.g., zinc-dependent carbonic anhydrase) .
  • A model system for structure-activity relationship studies in sulfonamide-functionalized heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield data for quinoline-sulfonamide derivatives as zinc sensors?

Discrepancies often arise from solvent polarity, pH variations, or competing metal interactions. Solutions include:

  • Standardizing buffer conditions (e.g., HEPES pH 7.4 with 100 mM KCl) .
  • Using EDTA to establish baseline fluorescence in metal-free systems .
  • Comparative studies with reference fluorophores (e.g., fluorescein) to normalize quantum yield calculations .

Q. What experimental design considerations are critical for evaluating biological activity in cellular assays?

Key factors include:

  • Solubility optimization : Use DMSO stocks ≤0.1% v/v with HPLC stability checks .
  • Cytotoxicity controls : Parallel MTT assays to distinguish target-specific effects .
  • Metallodrug interactions : Pre-treatment with zinc chelators (e.g., TPEN) to validate metal-dependent mechanisms .

Q. How can competing side reactions during piperidine sulfonylation be mitigated?

Strategies involve:

  • Temperature modulation : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
  • Stoichiometric control : Use 1.2 equivalents of sulfonyl chloride to ensure complete conversion .
  • In situ HCl trapping : Bases like triethylamine neutralize acid byproducts, driving the reaction forward .

Q. What advanced strategies optimize the fluorescent quantum yield in quinoline-based probes?

Approaches include:

  • Electron-withdrawing substituents : Enhance chelation-induced fluorescence shifts (e.g., nitro or cyano groups) .
  • Rigidification of the fluorophore : Incorporate sp³-hybridized carbons near the sulfonamide group to reduce non-radiative decay .
  • Solvent screening : Test aprotic solvents (e.g., acetonitrile) to minimize quenching effects .

Methodological Notes

  • Synthetic Optimization : Evidence from multi-step syntheses highlights the importance of reaction stoichiometry and solvent selection in minimizing byproducts .
  • Data Validation : Cross-referencing fluorescence data with orthogonal techniques (e.g., inductively coupled plasma mass spectrometry for zinc quantification) ensures reliability .
  • Biological Assays : Dose-response curves should span 3–5 log units to capture EC50/IC50 values accurately, with triplicate technical replicates .

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